molecular formula C16H18N4O B2532430 N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine CAS No. 2415571-20-7

N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B2532430
CAS No.: 2415571-20-7
M. Wt: 282.347
InChI Key: RWRQXDPDGSCAAM-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C16H20N4 It is a derivative of piperidine and pyrimidine, which are both important classes of organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a benzoyl chloride derivative to introduce the benzoyl group onto the piperidine ring, followed by the coupling of the resulting intermediate with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, including halides, alkyl groups, and aryl groups.

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide

Uniqueness

N-(1-benzoylpiperidin-4-yl)pyrimidin-4-amine is unique due to its specific combination of the benzoyl group, piperidine ring, and pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the benzoyl group may enhance its binding affinity to certain molecular targets, while the pyrimidine ring may contribute to its stability and reactivity.

Properties

IUPAC Name

phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-4-2-1-3-5-13)20-10-7-14(8-11-20)19-15-6-9-17-12-18-15/h1-6,9,12,14H,7-8,10-11H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQXDPDGSCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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